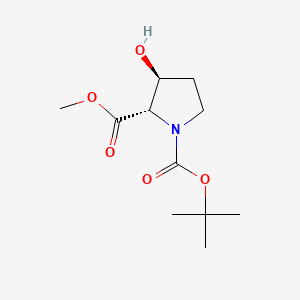

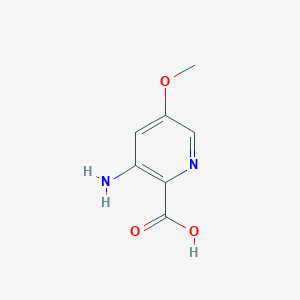

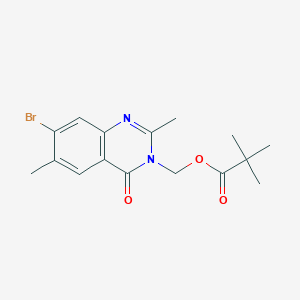

1-叔丁基 2-甲基 (2S,3S)-3-羟基吡咯烷-1,2-二甲酸酯

描述

The compound "1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmacologically active compounds. The molecule contains multiple functional groups, including a pyrrolidine ring, hydroxyl group, and dicarboxylate moiety, which contribute to its reactivity and potential utility in asymmetric synthesis.

Synthesis Analysis

The synthesis of related chiral compounds often involves starting from simple precursors such as L-alanine, as seen in the preparation of enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) . The synthesis routes typically involve multiple steps, including the formation of the parent heterocycle, resolution of enantiomers, and subsequent transformations to introduce additional functional groups or to modify the stereochemistry of the molecule. For example, the synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, combines diastereo- and enantioselective reactions starting from ethyl crotonate and L-alanine . These methods are often scalable and can be adapted for large-scale operations, as demonstrated in the synthesis of intermediates for nociceptin antagonists .

Molecular Structure Analysis

The molecular structure of chiral compounds related to the compound of interest is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the stereochemistry of the molecule. For instance, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, exhibit layered structures created from hydrogen bonds . Similarly, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveals the orientation of side chains and the presence of strong O-H...O=C hydrogen bonds .

Chemical Reactions Analysis

The reactivity of chiral compounds like the one is explored through various chemical reactions. For example, Michael additions of cuprates to chiral auxiliaries occur with high yields and diastereoselectivities, which are crucial for the synthesis of enantiomerically pure compounds . The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate involves steps such as SN2 substitution, reduction, oxidation, and acylation, demonstrating the versatility of such molecules in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds are influenced by their molecular structure and the presence of functional groups. These properties are essential for understanding the behavior of the compounds in different environments and for their application in synthesis. For example, the study of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of Biotin, includes the investigation of its acetonization, Boc protection, and amidation reactions . The thermal, X-ray, and DFT analyses of related compounds provide insights into their stability, molecular geometry, and intramolecular interactions, which are critical for designing new synthetic routes and predicting reactivity .

科学研究应用

合成和手性应用

- 该化合物已作为手性助剂用于各种合成中,例如在制备对映体纯的 2-甲基-3-苯基丙酸中。与其他手性助剂相比,它在化学转化中实现高对映体比率和非对映选择性方面是有效的 (Studer, Hintermann, & Seebach, 1995)。

机理见解和新应用

- 已探索了该化合物某些衍生物中叔丁氧羰基 (Boc) 基团迁移的机理,揭示了一个有趣的九元环状过渡态。这种理解为化学合成中的新应用打开了大门 (Xue & Silverman, 2010)。

大规模制备

- 已经开发了一种从 L-天冬氨酸大规模制备相关化合物的方法。这证明了涉及这些化合物的过程的可扩展性,使其与工业应用相关 (Yoshida 等人,1996 年)。

药物化学应用

- 1-叔丁基 2-甲基 (2S,3S)-3-羟基吡咯烷-1,2-二甲酸酯的衍生物用于药物化学中,例如二肽基肽酶 IV 抑制剂的合成。它们转化为各种有用的中间体进一步突出了它们在药物开发中的多功能性 (Singh & Umemoto, 2011)。

化学酶促合成

- 该化合物的衍生物已用于化学酶促合成,说明了其在对映选择性过程中的用途。这突出了其在为新型药物化合物创造关键中间体方面的潜力 (Kamal 等人,2004 年)。

高分子量体系的 NMR 标记

- 该化合物衍生物的叔丁基可以作为高分子量体系的有效 NMR 标记,从而能够测量亚微摩尔配体结合亲和力。该应用对于推进蛋白质研究和药物发现至关重要 (Chen 等人,2015 年)。

属性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSSZFBZFUSINI-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)

![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)